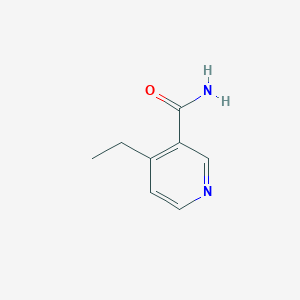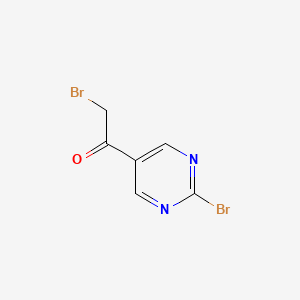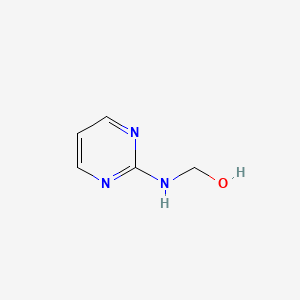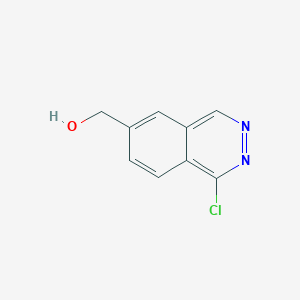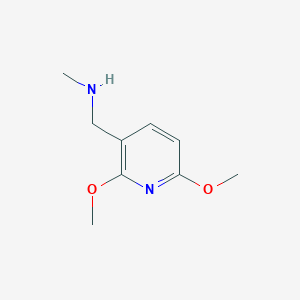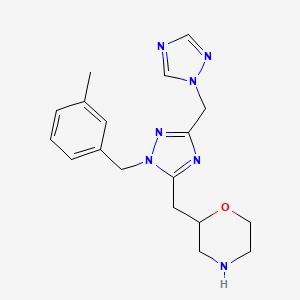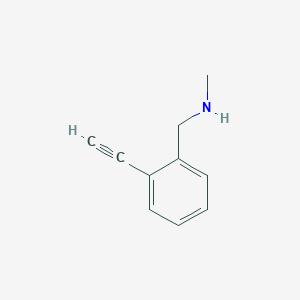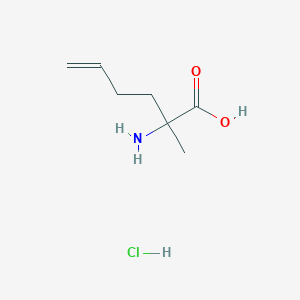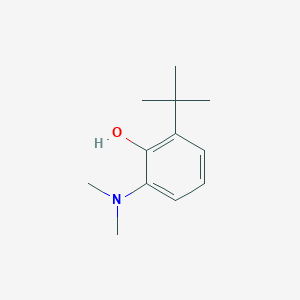
2-Chloro-5-nitro-3,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-nitro-3,3’-bipyridine is a bipyridine derivative, characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 5-position on one of the pyridine rings. Bipyridine compounds are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and supramolecular structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 2-Chloro-5-nitro-3,3’-bipyridine, often involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: Utilizes palladium catalysts and boronic acids.
Stille Coupling: Involves the use of tin reagents.
Negishi Coupling: Employs zinc reagents.
Ullmann Coupling: Copper-catalyzed coupling of aryl halides.
Wurtz Coupling: Sodium-mediated coupling of alkyl halides.
Industrial Production Methods: Industrial production of bipyridine derivatives typically involves large-scale application of the aforementioned coupling reactions under optimized conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-nitro-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-amino-5-nitro-3,3’-bipyridine.
Substitution: Formation of various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-nitro-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and supramolecular structures.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-nitro-3,3’-bipyridine involves its interaction with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The nitro and chloro groups play a crucial role in modulating the electronic properties of the compound, influencing its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: Lacks the nitro and chloro substituents, making it less reactive.
4,4’-Bipyridine: Different substitution pattern, leading to distinct chemical properties.
2-Chloro-5-nitropyridine: Similar functional groups but lacks the bipyridine structure.
Uniqueness: 2-Chloro-5-nitro-3,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound in various applications, particularly in coordination chemistry and catalysis .
Eigenschaften
Molekularformel |
C10H6ClN3O2 |
|---|---|
Molekulargewicht |
235.62 g/mol |
IUPAC-Name |
2-chloro-5-nitro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-9(7-2-1-3-12-5-7)4-8(6-13-10)14(15)16/h1-6H |
InChI-Schlüssel |
RZFQFZOSVAFAJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



